molecular formula C11H14O5 B12425518 Vanillylmandelic Acid-d3 Ethyl Ester

Vanillylmandelic Acid-d3 Ethyl Ester

Cat. No.: B12425518
M. Wt: 229.24 g/mol
InChI Key: JANQOURSKMXOPR-BMSJAHLVSA-N
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Description

Vanillylmandelic Acid-d3 Ethyl Ester is a deuterated form of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which helps in the accurate quantification of vanillylmandelic acid in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanillylmandelic Acid-d3 Ethyl Ester typically involves the esterification of vanillylmandelic acid with ethanol in the presence of a deuterated catalyst. The reaction is carried out under acidic conditions to facilitate the esterification process. The deuterated form is achieved by using deuterated ethanol (CD3CH2OH) and deuterated catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Vanillylmandelic Acid-d3 Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vanillylmandelic Acid-d3 Ethyl Ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Vanillylmandelic Acid-d3 Ethyl Ester primarily involves its role as an internal standard in analytical chemistry. It does not exert biological effects directly but aids in the accurate quantification of vanillylmandelic acid by providing a stable isotopic reference. This helps in the precise measurement of catecholamine metabolites in biological samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vanillylmandelic Acid-d3 Ethyl Ester is unique due to its deuterated nature, which provides enhanced stability and accuracy in mass spectrometric analyses. This makes it a preferred internal standard for the quantification of vanillylmandelic acid in various research and clinical settings.

Properties

Molecular Formula

C11H14O5

Molecular Weight

229.24 g/mol

IUPAC Name

ethyl 2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetate

InChI

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3/i2D3

InChI Key

JANQOURSKMXOPR-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)OCC)O)O

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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